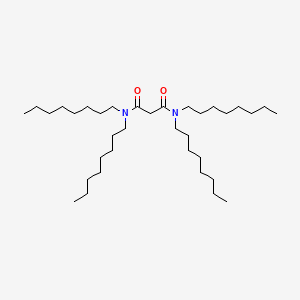
N~1~,N~1~,N~3~,N~3~-Tetraoctylpropanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~1~,N~1~,N~3~,N~3~-Tetraoctylpropanediamide is an organic compound characterized by the presence of two amide groups attached to a propane backbone, with each amide group further substituted with octyl chains
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~,N~3~,N~3~-Tetraoctylpropanediamide typically involves the reaction of a diamine with octyl-substituted acyl chlorides. One common method is the reaction of 1,3-diaminopropane with octanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
1,3-diaminopropane+2octanoyl chloride→N 1 ,N 1 ,N 3 ,N 3 -Tetraoctylpropanediamide+2HCl
Industrial Production Methods
Industrial production of N1,N~1~,N~3~,N~3~-Tetraoctylpropanediamide may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product.
化学反应分析
Types of Reactions
N~1~,N~1~,N~3~,N~3~-Tetraoctylpropanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide groups to amines.
Substitution: The octyl chains can be substituted with other alkyl or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or borane (BH~3~) can be used.
Substitution: Substitution reactions may involve reagents like alkyl halides or Grignard reagents.
Major Products
Oxidation: Formation of octanoic acid and other carboxylic acids.
Reduction: Formation of N1,N~1~,N~3~,N~3~-Tetraoctylpropanediamine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
N~1~,N~1~,N~3~,N~3~-Tetraoctylpropanediamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and materials, including surfactants and lubricants.
作用机制
The mechanism of action of N1,N~1~,N~3~,N~3~-Tetraoctylpropanediamide involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The octyl chains provide hydrophobicity, allowing the compound to interact with lipid membranes and hydrophobic pockets in proteins. The amide groups can form hydrogen bonds with various functional groups, facilitating binding to specific molecular targets.
相似化合物的比较
Similar Compounds
- N~1~,N~1~,N~3~,N~3~-Tetramethylpropanediamide
- N~1~,N~1~,N~3~,N~3~-Tetraethylpropanediamide
- N~1~,N~1~,N~3~,N~3~-Tetrahexylpropanediamide
Uniqueness
N~1~,N~1~,N~3~,N~3~-Tetraoctylpropanediamide is unique due to its longer octyl chains, which confer greater hydrophobicity compared to its shorter-chain analogs. This increased hydrophobicity can enhance its interactions with lipid membranes and hydrophobic protein pockets, making it potentially more effective in applications requiring strong hydrophobic interactions.
属性
CAS 编号 |
419568-17-5 |
|---|---|
分子式 |
C35H70N2O2 |
分子量 |
550.9 g/mol |
IUPAC 名称 |
N,N,N',N'-tetraoctylpropanediamide |
InChI |
InChI=1S/C35H70N2O2/c1-5-9-13-17-21-25-29-36(30-26-22-18-14-10-6-2)34(38)33-35(39)37(31-27-23-19-15-11-7-3)32-28-24-20-16-12-8-4/h5-33H2,1-4H3 |
InChI 键 |
GAJFDARXKQIKEX-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCN(CCCCCCCC)C(=O)CC(=O)N(CCCCCCCC)CCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


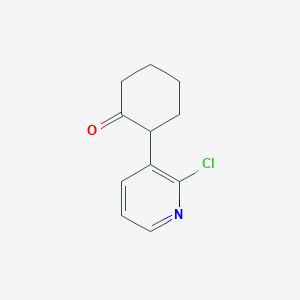
![3H-Imidazo[4,5-b][1,2,5]thiadiazolo[3,4-d]pyridine](/img/structure/B14232537.png)
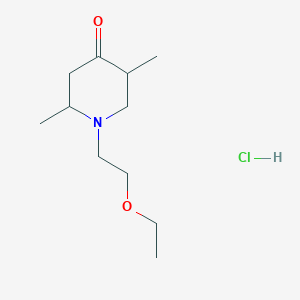
![Cyclohexanone, 2,6-bis[(3-fluoro-4-hydroxyphenyl)methylene]-](/img/structure/B14232540.png)
![5-Bromo-N-[(3,4-difluorophenyl)methyl]pyridin-3-amine](/img/structure/B14232542.png)
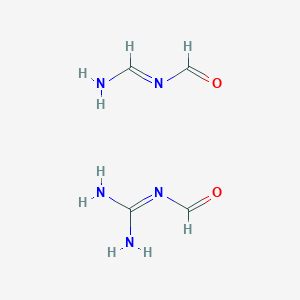
![(1S,2R,5S)-8-oxabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B14232565.png)
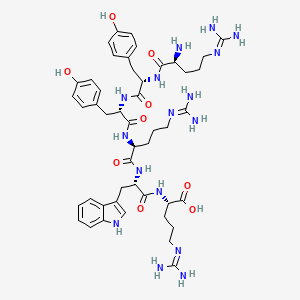
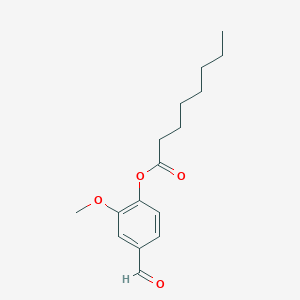
![10-{[6-(4-Octylphenyl)naphthalen-2-YL]oxy}decan-1-OL](/img/structure/B14232578.png)
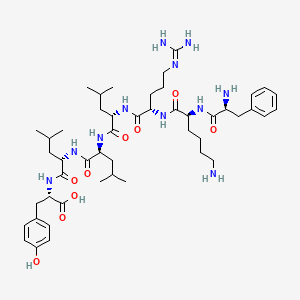
![3H-Cyclohept[e][1,4]oxazepine, 2,6,7,8,9,10-hexahydro-3-methylene-](/img/structure/B14232588.png)

![{2-[2-(2-{[(3-tert-Butyl-4-formyl-2,6-dimethylphenoxy)carbonyl]amino}ethoxy)ethoxy]ethyl}carbamate](/img/structure/B14232621.png)
